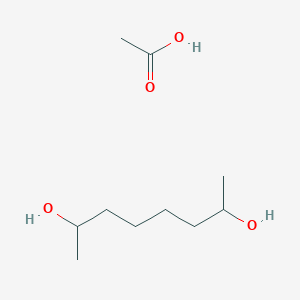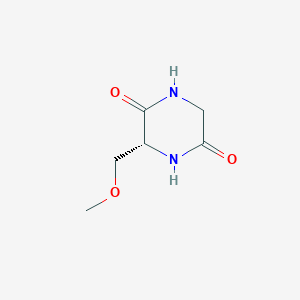![molecular formula C30H29I B12532036 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene CAS No. 664995-86-2](/img/structure/B12532036.png)
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene is a complex organic compound that features a unique structure combining an anthracene core with an ethynyl linkage to a 3,5-di-tert-butylphenyl group and an iodine atom at the 10th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene typically involves a multi-step process:
Formation of the Ethynyl Linkage: The initial step involves the formation of the ethynyl linkage between the anthracene core and the 3,5-di-tert-butylphenyl group. This can be achieved through a Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Iodination: The final step involves the iodination of the anthracene core at the 10th position. This can be accomplished using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 10th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The ethynyl linkage allows for further coupling reactions, such as Sonogashira or Suzuki couplings, to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used in the development of new materials with specific optical and electronic properties.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the design of chemical sensors.
Biological Studies:
作用機序
The mechanism of action of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene involves its ability to interact with various molecular targets through its ethynyl linkage and anthracene core. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its behavior in different environments. These interactions can affect the compound’s electronic properties, making it useful in various applications.
類似化合物との比較
Similar Compounds
9-Phenylethynyl-10-iodoanthracene: Similar structure but lacks the tert-butyl groups, resulting in different electronic properties.
10-Iodoanthracene: Lacks the ethynyl linkage and tert-butyl groups, making it less versatile in coupling reactions.
9,10-Diiodoanthracene: Contains two iodine atoms, leading to different reactivity and applications.
Uniqueness
The presence of the 3,5-di-tert-butylphenyl group and the ethynyl linkage in 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene imparts unique electronic properties and steric effects, making it more suitable for specific applications in organic electronics and materials science compared to its similar counterparts.
特性
CAS番号 |
664995-86-2 |
|---|---|
分子式 |
C30H29I |
分子量 |
516.5 g/mol |
IUPAC名 |
9-[2-(3,5-ditert-butylphenyl)ethynyl]-10-iodoanthracene |
InChI |
InChI=1S/C30H29I/c1-29(2,3)21-17-20(18-22(19-21)30(4,5)6)15-16-25-23-11-7-9-13-26(23)28(31)27-14-10-8-12-24(25)27/h7-14,17-19H,1-6H3 |
InChIキー |
HIDCLJKHAMVDCE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)I)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
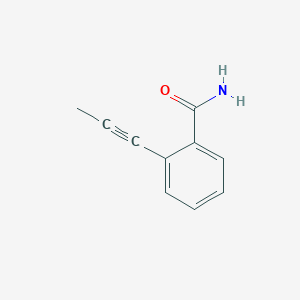

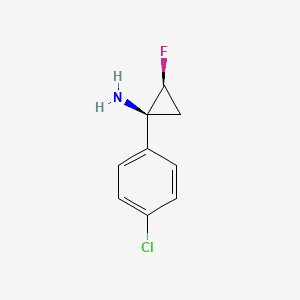
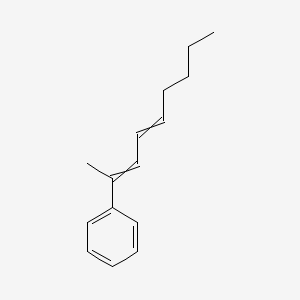
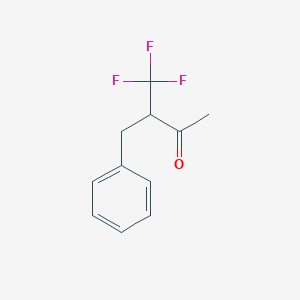
![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)
![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)


